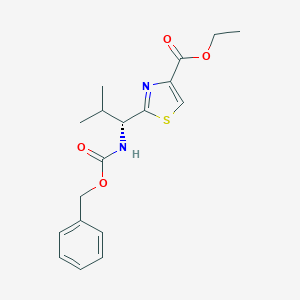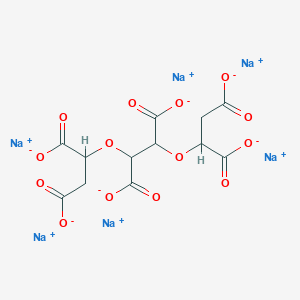![molecular formula C15H22O5 B220495 4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione CAS No. 116085-02-0](/img/structure/B220495.png)
4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione, commonly known as 'Triketone' is a synthetic organic compound that belongs to the class of ketones. It is widely used in scientific research due to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Photochemical Behaviour Studies
The photochemical behavior of related compounds, such as 2-methylcyclohept-2-enones, has been explored. An efficient dimerization process involving photo-induced formation and thermal dimerization of cycloheptenones has been discovered (Barbosa, Mann, & Cummins, 1990).
Cyclization Reactions
Transannular cyclization reactions have been studied with cyclooctane-1,5-dione and related compounds, contributing to the synthesis of substituted alkane structures. These reactions offer insights into efficient synthetic pathways for complex molecular architectures (Malamidou-Xenikaki, 1996).
Enzymatic Synthesis
The enzymatic synthesis of chiral compounds from similar structures has been reported. A two-step enzymatic asymmetric reduction process has been described, showcasing the potential for producing complex, biologically relevant molecules using biocatalysts (Wada et al., 2003).
Synthesis of Aesthetically Pleasing Compounds
Research on the synthesis of 'oxa-basket' structures, which possess a core similar to 4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione, has been conducted. These studies focus on creating structurally unique and potentially functional organic molecules (Khan & Rao, 2009).
Structural Analysis
Extensive structural analysis has been performed on similar compounds, such as dehydroleucodin, a guaiane-type sesquiterpene lactone. X-ray analysis and NMR studies provide deep insights into the molecular configuration of these complex structures (Priestap et al., 2011).
Propiedades
Número CAS |
116085-02-0 |
|---|---|
Nombre del producto |
4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione |
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
4,5-dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione |
InChI |
InChI=1S/C15H22O5/c1-8-4-11(17)15(19)13(3)7-20-12(18)6-14(8,15)5-10(16)9(13)2/h8-9,11,17,19H,4-7H2,1-3H3 |
Clave InChI |
PZVGVKOLTVKLNQ-UHFFFAOYSA-N |
SMILES |
CC1CC(C2(C13CC(=O)C(C2(COC(=O)C3)C)C)O)O |
SMILES canónico |
CC1CC(C2(C13CC(=O)C(C2(COC(=O)C3)C)C)O)O |
Sinónimos |
6-deoxypseudoanisatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
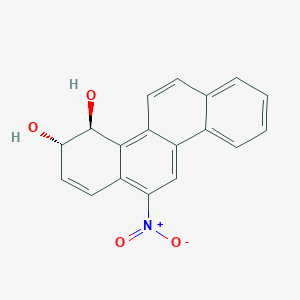
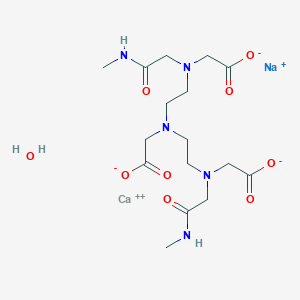

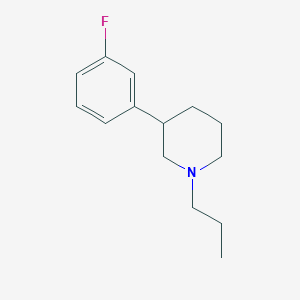
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
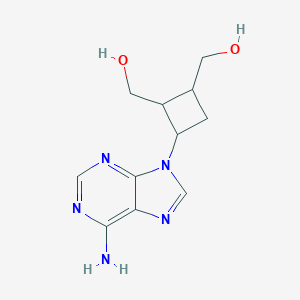


![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
